molecular formula C7H13N3 B582621 1,2,8-Triazatricyclo[3.3.1.1~3,7~]decane CAS No. 155159-27-6

1,2,8-Triazatricyclo[3.3.1.1~3,7~]decane

Cat. No.: B582621
CAS No.: 155159-27-6
M. Wt: 139.202
InChI Key: AFLDYJXKDYFMRT-UHFFFAOYSA-N
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Description

The 1,2,8-triazatricyclo[3.3.1.1~3,7~]decane scaffold is a structurally rigid, nitrogen-rich framework of significant interest in medicinal chemistry and materials science. This compound class is part of a broader family of polyaza scaffolds, such as the 3,7-diazabicyclo[3.3.1]nonane (bispidine) system, which is recognized for its ability to interact with biological targets like the nicotinic acetylcholine receptors (nAChRs), enabling the development of subtype-selective ligands . The strategic incorporation of multiple nitrogen atoms within a compact, three-dimensional structure provides distinct hydrogen-bonding acceptor and donor capabilities, which are critical for modulating molecular interactions and optimizing physicochemical properties for central nervous system (CNS) targeting . Researchers are exploring the utility of this and related triazatricyclodecane scaffolds as key building blocks for novel pharmacophores. One prominent application is their integration into advanced functional materials, such as photosensitizers for antimicrobial photodynamic therapy (aPDT) . For instance, asymmetric zinc phthalocyanines conjugated with a triazatricyclodecane moiety have been synthesized and subsequently cationized to create potent anti-bacterial agents that are effective against both Gram-positive and Gram-negative bacterial strains upon light activation . The scaffold's inherent rigidity and the ability to be functionalized and quaternized make it a valuable template for developing new therapeutic candidates and sophisticated chemical tools, underscoring its broad research value across multiple scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155159-27-6

Molecular Formula

C7H13N3

Molecular Weight

139.202

InChI

InChI=1S/C7H13N3/c1-5-2-7-3-6(1)8-10(4-5)9-7/h5-9H,1-4H2

InChI Key

AFLDYJXKDYFMRT-UHFFFAOYSA-N

SMILES

C1C2CC3CC1NN(C2)N3

Synonyms

1,2,8-Triazatricyclo[3.3.1.13,7]decane(9CI)

Origin of Product

United States

Structural and Stereochemical Characteristics of 1,2,8 Triazatricyclo 3.3.1.13,7 Decane

Definitive IUPAC Nomenclature and Isomeric Considerations of the Cage System

The systematic name for the parent cage structure is tricyclo[3.3.1.13,7]decane, a name that precisely describes its three-ring system. The superscript '3,7' indicates the bridgehead atoms that are connected by the third bicyclo[3.3.1] system. The common name for this hydrocarbon is adamantane (B196018), a testament to its diamond-like, rigid structure. wikipedia.org

The introduction of three nitrogen atoms into this framework gives rise to a variety of isomers depending on the positions of the nitrogen atoms. The compound , 1,2,8-Triazatricyclo[3.3.1.13,7]decane , specifies the locants of the nitrogen atoms within the cage. The numbering of the adamantane skeleton begins at a bridgehead carbon, proceeds along the longest path to the next bridgehead, and then continues around the remaining bridges.

A number of other triaza- and tetra-aza adamantane isomers have been synthesized and studied, such as the 1,3,5-triaza and 1,3,5,7-tetraaza (hexamine) derivatives. chemspider.comnist.gov The specific 1,2,8-substitution pattern, however, remains a theoretical construct.

Detailed Analysis of the Tricyclic Bridgehead Architecture

The adamantane cage is renowned for its high degree of symmetry (Td point group) and its strain-free nature, with C-C-C bond angles closely approximating the ideal tetrahedral angle of 109.5°. wikipedia.org The introduction of heteroatoms, such as nitrogen, is expected to induce localized geometric distortions.

In the hypothetical 1,2,8-triazatricyclo[3.3.1.13,7]decane, two of the nitrogen atoms (at positions 1 and 8) would be at bridgehead positions, while the third (at position 2) would be at a methylene (B1212753) bridge. The C-N-C bond angles within the cage are anticipated to be slightly smaller than the C-C-C angles in adamantane, a trend observed in other aza-adamantanes. Conversely, the C-C-N bond angles might be slightly larger to accommodate the shorter C-N bond lengths compared to C-C bonds.

Conformational Preferences and Inversion Barriers within the Cage

A key characteristic of the adamantane framework is its extreme rigidity. Unlike cyclohexane (B81311), which readily undergoes chair-flipping, the adamantane cage is conformationally locked. This rigidity is a direct consequence of its fused-ring structure. Therefore, it is highly probable that 1,2,8-triazatricyclo[3.3.1.13,7]decane would also be conformationally inflexible, with no low-energy inversion pathways available.

While the cage itself is rigid, the nitrogen atoms, particularly the secondary amine at the 2-position, would possess a lone pair of electrons. In principle, nitrogen inversion could occur, but the steric constraints of the cage would likely lead to a high inversion barrier.

Influence of the Nitrogen Substitution Pattern (1,2,8-positions) on Molecular Geometry

The specific placement of nitrogen atoms at the 1, 2, and 8 positions would significantly influence the molecule's electronic properties and potential reactivity. The two bridgehead nitrogens (1 and 8) would have their lone pairs directed outwards from the cage. The nitrogen at the 2-position would have its lone pair oriented in a specific, fixed direction relative to the cage.

This arrangement of nitrogen atoms would create a unique distribution of electron density and dipole moment. Computational studies on other aza-adamantanes have shown that the introduction of nitrogen atoms alters the HOMO-LUMO gap and can influence the molecule's potential as a ligand or in other applications. mdpi.com For the 1,2,8-isomer, one would expect a complex interplay of inductive and through-bond effects from the three nitrogen atoms.

Chirality and Stereoisomerism in Substituted 1,2,8-Triazatricyclo[3.3.1.13,7]decane Systems

Adamantane itself is achiral. However, substitution on the adamantane core can lead to chirality. askfilo.comstackexchange.com For 1,2,8-triazatricyclo[3.3.1.13,7]decane, the parent molecule itself possesses a C1 point group and is therefore chiral. This means it should exist as a pair of enantiomers that are non-superimposable mirror images of each other.

The introduction of substituents on the carbon or nitrogen atoms of the cage would create additional stereocenters, leading to the possibility of diastereomers. For instance, substitution at one of the remaining carbon atoms would result in a molecule with at least two chiral centers, the original chiral cage and the newly substituted carbon. The rigid nature of the adamantane skeleton would mean that these stereoisomers would be configurationally stable. nih.gov

The synthesis of a specific enantiomer of a substituted 1,2,8-triazatricyclo[3.3.1.13,7]decane would require an asymmetric synthesis or the resolution of a racemic mixture. nih.gov

Data Tables

As there is no experimental or computational data available in the peer-reviewed literature for 1,2,8-Triazatricyclo[3.3.1.13,7]decane, the generation of data tables with detailed research findings is not possible at this time. The following table provides a hypothetical comparison of key properties with the parent adamantane, based on known trends in aza-adamantane chemistry.

PropertyAdamantanePredicted 1,2,8-Triazatricyclo[3.3.1.13,7]decane
Molecular Formula C10H16C7H13N3
Symmetry Point Group TdC1
Chirality AchiralChiral
Conformational Flexibility RigidRigid
Bridgehead Atoms Carbon2 Nitrogen, 2 Carbon

Synthetic Methodologies for the 1,2,8 Triazatricyclo 3.3.1.13,7 Decane Skeleton

Strategies for Construction of Polycyclic Aza-Adamantane Frameworks

The synthesis of aza-adamantanes generally relies on the formation of the tricyclic system from either acyclic or, more commonly, bicyclic precursors. The key is to efficiently form the multiple carbon-nitrogen and carbon-carbon bonds required to construct the cage structure.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer an efficient pathway to complex molecular architectures. For aza-adamantanes, MCRs can, in principle, assemble the core structure in a single pot. A well-known example in the synthesis of related aza-adamantanes is the condensation of ketones with amines or ammonia (B1221849) and formaldehyde, often involving a cascade of Mannich reactions. nih.gov For the 1,2,8-triaza isomer, a hypothetical MCR could involve a bicyclo[3.3.1]nonane precursor already containing one or two nitrogen atoms, which then undergoes condensation with a nitrogen-containing reagent to complete the cage.

The primary advantage of MCRs is their atom economy and operational simplicity. However, controlling the regioselectivity to achieve the specific 1,2,8-substitution pattern is a major challenge. The reaction conditions, such as pH and temperature, would need to be finely tuned to direct the multiple bond-forming events to the desired positions.

Intramolecular cyclization is the most common and generally most effective strategy for constructing the aza-adamantane skeleton. This approach typically involves the synthesis of a functionalized bicyclo[3.3.1]nonane precursor, which is then induced to cyclize, forming the final ring of the tricyclic system.

A key reaction in this context is the intramolecular Mannich reaction . youtube.com In this approach, a bicyclic amine can react with an appropriately placed carbonyl group (or a precursor like an acetal) under acidic or basic conditions to form the third ring. For the synthesis of 1,2,8-triazatricyclo[3.3.1.13,7]decane, a bicyclo[3.3.1]nonane derivative bearing amino groups at positions that will become the 1, 2, and 8 positions of the final product would be required. One of these amines could react with a carbonyl or iminium ion intermediate to forge the final C-N bond.

Another powerful intramolecular cyclization method is hydroamination , where an amine adds across a carbon-carbon double bond. A bicyclic precursor containing an amino group and a tethered alkene could be cyclized using a suitable catalyst (e.g., a transition metal complex) to form the aza-adamantane ring. The challenge lies in the synthesis of the correctly functionalized bicyclic precursor.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.govnih.gov This reaction involves the formation of a new double bond within a molecule, with the concomitant release of a small volatile alkene like ethylene. For the synthesis of bridged nitrogen heterocycles, RCM can be used to form one of the rings of the cage system. acs.orgrsc.org

A plausible RCM approach to a 1,2,8-triazatricyclo[3.3.1.13,7]decane precursor would involve a functionalized bicyclic system containing two tethered vinyl groups. The RCM reaction, typically catalyzed by a ruthenium-based catalyst such as a Grubbs catalyst, would form a new ring containing a double bond. This unsaturated intermediate would then require further functionalization and reduction to yield the final saturated aza-adamantane skeleton. While powerful, the synthesis of the required diene precursor can be lengthy, and the RCM reaction itself can be sensitive to steric hindrance and the electronic properties of the substrate.

Retrosynthetic Analysis of 1,2,8-Triazatricyclo[3.3.1.13,7]decane

A logical retrosynthetic analysis is crucial for designing a viable synthetic route to a complex target molecule like 1,2,8-triazatricyclo[3.3.1.13,7]decane. The analysis begins by disconnecting the target molecule into simpler, more readily available precursors.

A primary disconnection strategy for the 1,2,8-triazaadamantane skeleton would involve breaking one of the C-N bonds formed in the final cyclization step. Following the logic of the intramolecular Mannich reaction, a disconnection across the C-N bond between the bridgehead carbon and one of the nitrogen atoms reveals a functionalized bicyclo[3.3.1]nonane precursor. For instance, disconnecting the N8-C7 bond would lead back to a 3,7-diazabicyclo[3.3.1]nonane with a functionalized side chain at C1, which can be converted to an electrophilic species to react with the nitrogen at position 8.

A more ambitious disconnection, in the spirit of a multicomponent reaction, might break multiple C-N bonds simultaneously, leading back to simpler cyclic or even acyclic precursors. However, controlling the reassembly of these fragments into the correct isomer is a formidable challenge.

Given the substitution pattern, a particularly attractive precursor would be a cis-1,3,5-trisubstituted cyclohexane (B81311) derivative, which could be elaborated into a bicyclo[3.3.1]nonane system. The stereochemical control in the initial cyclohexane ring would be critical for the successful formation of the bridged bicyclic system.

Precursor Molecules and Starting Materials for Aza-Adamantane Synthesis

The synthesis of aza-adamantanes is highly dependent on the availability of suitable precursor molecules. For the 1,2,8-triaza isomer, the key precursors are functionalized bicyclo[3.3.1]nonanes. nih.govrsc.org

The synthesis of the bicyclo[3.3.1]nonane core itself can be achieved through various methods, including the Robinson annulation or Diels-Alder reactions to construct the initial carbocyclic framework, followed by functional group manipulations to introduce the required nitrogen-containing substituents.

Commonly used starting materials for the construction of the bicyclo[3.3.1]nonane skeleton include:

Cyclohexanone derivatives: These can undergo Robinson annulation with reagents like methyl vinyl ketone to build the second ring.

1,5-Dicarbonyl compounds: These can be cyclized to form cyclohexene (B86901) rings, which can be further elaborated.

Readily available natural products: For example, derivatives of limonene (B3431351) or other terpenes can sometimes be used as chiral starting materials for the enantioselective synthesis of bicyclic systems.

Once the bicyclo[3.3.1]nonane core is in hand, the nitrogen atoms must be introduced. This can be achieved through a variety of standard organic transformations, such as:

Reductive amination of ketone functionalities.

Nucleophilic substitution with azide (B81097) followed by reduction.

Curtius, Hofmann, or Schmidt rearrangements of carboxylic acid derivatives to form amines.

A hypothetical precursor for an intramolecular Mannich approach to 1,2,8-triazatricyclo[3.3.1.13,7]decane could be a bicyclo[3.3.1]nonane-2,9-dione. This diketone could be converted to the corresponding diamine, and the third nitrogen atom could be introduced at a bridgehead position through a series of functional group transformations.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of complex polycyclic amines like 1,2,8-triazatricyclo[3.3.1.13,7]decane is often plagued by low yields due to competing side reactions, steric hindrance, and the formation of multiple isomers. Therefore, the optimization of reaction conditions is critical for the success of any synthetic route.

Key parameters that can be optimized include:

Temperature: Both increasing and decreasing the reaction temperature can have a significant impact on the reaction rate and selectivity. For cyclization reactions, lower temperatures can sometimes favor the desired intramolecular pathway over intermolecular side reactions.

Concentration: High dilution conditions are often employed in intramolecular cyclization reactions to suppress competing intermolecular reactions. This is particularly important in the final ring-closing step.

Catalyst: For reactions like RCM or hydroamination, the choice of catalyst and ligand is crucial. Screening a variety of catalysts can lead to significant improvements in yield and selectivity.

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states.

pH: For reactions involving amines and carbonyl compounds, such as the Mannich reaction, precise control of the pH is essential to ensure the optimal concentration of the reactive electrophilic and nucleophilic species.

Table 1: Potential Optimization Strategies for Key Reactions

Reaction TypeParameter to OptimizeRationale
Intramolecular MannichpH, Temperature, ConcentrationControl of iminium ion formation and suppression of intermolecular polymerization.
Ring-Closing MetathesisCatalyst, Solvent, TemperatureEnhance catalyst activity and stability, and promote the desired cyclization.
HydroaminationCatalyst, Ligand, SolventImprove reaction efficiency and selectivity for the formation of the C-N bond.
Multicomponent ReactionStoichiometry, Order of AdditionDirect the reaction pathway towards the desired product and minimize side reactions.

Separation and Purification Techniques for Complex Polycyclic Products

The separation and purification of complex polycyclic products like 1,2,8-triazatricyclo[3.3.1.1^3,7^]decane and its derivatives are critical steps in their synthesis and characterization. The presence of multiple nitrogen atoms imparts polarity and potential for hydrogen bonding, which influences the choice of purification method. Common techniques include chromatography and crystallization.

Chromatographic Techniques

Chromatography is a powerful technique for separating mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. khanacademy.org For polycyclic aza compounds, several types of chromatography are applicable.

Column Chromatography: This is a fundamental purification technique where the crude product is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. nih.gov The separation is achieved by eluting with a solvent or a mixture of solvents (mobile phase). For polar compounds like polycyclic amines, polar stationary phases are often used. The choice of eluent is crucial and is typically determined by preliminary analysis using thin-layer chromatography (TLC). researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. researchgate.net For polar analytes, normal-phase HPLC (NPLC) or hydrophilic interaction liquid chromatography (HILIC) can be effective. nih.govchromatographyonline.com Reversed-phase HPLC (RP-HPLC) can also be used, often with the addition of ion-pairing reagents to improve the retention of highly polar compounds. nih.gov

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. nih.gov Due to the likely high boiling point and potential for thermal decomposition of polycyclic aza compounds, derivatization may be necessary to increase volatility and stability before GC analysis. nih.gov

Ion-Exchange Chromatography: Given that aza-compounds can be protonated to form cations, ion-exchange chromatography can be a very effective purification method. khanacademy.org In this technique, the charged molecules bind to a resin with the opposite charge and are then eluted by changing the pH or ionic strength of the mobile phase. nih.gov

Affinity Chromatography: This technique is based on specific binding interactions between the target molecule and a ligand immobilized on a stationary phase. nih.gov While highly specific, it requires a suitable ligand that can selectively bind to the triazatricyclo[3.3.1.1^3,7^]decane skeleton.

Interactive Data Table: Chromatographic Techniques for Polycyclic Aza Compounds

Technique Stationary Phase Mobile Phase Principle of Separation Applicability to Polycyclic Aza Compounds
Column ChromatographySilica Gel, AluminaOrganic SolventsAdsorptionGood for initial purification of reaction mixtures.
HPLC (NPLC/HILIC)Polar (e.g., Silica, Amide)Non-polar to moderately polar organic solventsPartitioning/AdsorptionHigh resolution separation of polar isomers and impurities.
HPLC (RP-HPLC)Non-polar (e.g., C18)Polar solvents (e.g., water, acetonitrile)PartitioningCan be used with ion-pairing agents for charged species.
Gas ChromatographyVariousInert Gas (e.g., He, N2)Volatility/Boiling PointRequires derivatization for non-volatile compounds.
Ion-Exchange ChromatographyCharged ResinAqueous buffersIonic InteractionHighly effective for separating charged aza compounds.

Crystallization

Crystallization is a widely used technique for the purification of solid compounds. mt.comlibretexts.org It relies on the principle that the solubility of a compound in a solvent changes with temperature. simsonpharma.com The process generally involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. youtube.com As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. libretexts.org

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. researchgate.netesisresearch.org For polycyclic aza compounds, polar solvents or mixtures of solvents are often required due to the polarity imparted by the nitrogen atoms.

In some cases, if a single solvent is not effective, a two-solvent system can be employed. rochester.edu This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is sparingly soluble until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can induce crystallization. rochester.edu

For compounds that are difficult to crystallize, techniques such as seeding (adding a small crystal of the pure compound to initiate crystallization) or slow evaporation of the solvent can be beneficial. researchgate.netrochester.edu

Interactive Data Table: Crystallization Parameters

Parameter Description Considerations for Polycyclic Aza Compounds
Solvent Selection The ability of the solvent to dissolve the compound at different temperatures.Polar solvents like alcohols, or mixtures with less polar solvents may be effective.
Cooling Rate The speed at which the saturated solution is cooled. esisresearch.orgSlow cooling generally leads to larger, purer crystals. esisresearch.org
Seeding Introduction of a small crystal to induce crystallization. researchgate.netUseful when spontaneous crystallization is slow or does not occur.
Solvent Purity The purity of the solvent used for crystallization.Impurities in the solvent can be incorporated into the crystal lattice.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the three-dimensional structure of organic molecules in solution. For 1,2,8-Triazatricyclo[3.3.1.13,7]decane, a combination of one-dimensional and two-dimensional NMR experiments would be essential to confirm its unique cage structure and the specific arrangement of its nitrogen and carbon atoms.

The ¹H NMR spectrum of 1,2,8-Triazatricyclo[3.3.1.13,7]decane is predicted to be complex due to the molecule's low symmetry. The adamantane (B196018) cage enforces a rigid structure, leading to distinct chemical environments for many of the protons. Based on the C1 symmetry of the molecule, all eleven protons are chemically non-equivalent, which would result in eleven unique signals in the ¹H NMR spectrum.

The chemical shifts of these protons would be influenced by their proximity to the electronegative nitrogen atoms. Protons on carbons adjacent to nitrogen atoms (α-protons) are expected to be deshielded and appear at a lower field (higher ppm values) compared to those further away. The rigid cage structure would also lead to complex spin-spin coupling patterns, providing valuable information about the connectivity of the protons.

Table 1: Predicted ¹H NMR Data for 1,2,8-Triazatricyclo[3.3.1.13,7]decane

Proton Environment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Methine (CH)Higher ppm rangeComplex multipletsJ-coupling with adjacent methylene (B1212753) protons
Methylene (CH₂) adjacent to NMid-to-high ppm rangeComplex multiplets (diastereotopic)Geminal and vicinal couplings
Methylene (CH₂) distant from NLower ppm rangeComplex multiplets (diastereotopic)Geminal and vicinal couplings

Note: This table is based on theoretical predictions due to the absence of published experimental data.

Consistent with the low symmetry of the 1,2,8-triaza isomer, the ¹³C NMR spectrum is predicted to show seven distinct signals, one for each of the seven carbon atoms in the adamantane framework. The chemical shifts of these carbons would also be significantly affected by the neighboring nitrogen atoms. Carbons bonded directly to nitrogen would be deshielded and resonate at higher ppm values.

Table 2: Predicted ¹³C NMR Data for 1,2,8-Triazatricyclo[3.3.1.13,7]decane

Carbon Environment Predicted Chemical Shift (ppm)
Methine (CH)40-60
Methylene (CH₂) adjacent to N50-70
Methylene (CH₂) distant from N25-40

Note: This table is based on theoretical predictions due to the absence of published experimental data.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbons they are attached to, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. These correlations would be key in piecing together the adamantane cage and confirming the positions of the nitrogen atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about through-space proximity of protons. In a rigid cage structure like this, NOESY correlations would be instrumental in confirming the stereochemical relationships between different parts of the molecule.

Direct observation of the nitrogen atoms via ¹⁵N NMR would provide definitive evidence for their chemical environments. Due to the C1 symmetry of 1,2,8-Triazatricyclo[3.3.1.13,7]decane, three distinct ¹⁵N signals are expected. The chemical shifts would be characteristic of tertiary amine nitrogens within a constrained aliphatic cage. ¹H-¹⁵N HMBC experiments could also be employed to correlate the nitrogen atoms with specific protons in the structure, further solidifying the assignments.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 1,2,8-Triazatricyclo[3.3.1.13,7]decane. This precise mass measurement allows for the unambiguous determination of its molecular formula, C₇H₁₃N₃. The calculated exact mass can be compared to the experimentally determined value to confirm the elemental composition.

Table 3: Theoretical HRMS Data for 1,2,8-Triazatricyclo[3.3.1.13,7]decane

Molecular Formula Calculated Exact Mass [M+H]⁺
C₇H₁₃N₃140.1182

Note: This table contains a theoretically calculated value.

Fragmentation Pattern Analysis for Structural Confirmation

In the realm of mass spectrometry, the fragmentation pattern of a molecule provides a veritable fingerprint, allowing for its unambiguous identification. For 1,2,8-Triazatricyclo[3.3.1.13,7]decane, electron ionization mass spectrometry (EI-MS) would be expected to induce specific cleavages of the tricyclic core. The strategic placement of the nitrogen atoms at positions 1, 2, and 8 would likely direct the fragmentation pathways.

A primary fragmentation would likely involve the cleavage of the N-N bond, a relatively weak point in the molecule. Subsequent fragmentation could proceed through the loss of small nitrogen-containing radicals or neutral molecules. The resulting fragment ions would possess specific mass-to-charge ratios (m/z), and their relative abundances would be characteristic of the 1,2,8-triaza substitution pattern. High-resolution mass spectrometry (HRMS) would be instrumental in determining the exact elemental composition of the molecular ion and its fragments, further confirming the compound's identity.

Due to the lack of experimental data, a detailed fragmentation table cannot be provided at this time.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For 1,2,8-Triazatricyclo[3.3.1.13,7]decane, the IR and Raman spectra would be dominated by vibrations of the adamantane-like cage.

A data table of characteristic vibrational frequencies remains theoretical in the absence of experimental spectra.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

As a saturated polycyclic amine, 1,2,8-Triazatricyclo[3.3.1.13,7]decane is not expected to exhibit strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Saturated hydrocarbons and amines lack the π-electron systems that are responsible for the characteristic electronic transitions observed in aromatic or conjugated compounds.

Any weak absorption bands observed would likely correspond to n → σ* transitions, involving the excitation of a non-bonding electron from one of the nitrogen atoms to an antibonding sigma orbital. These transitions are typically of low intensity and occur at shorter wavelengths, in the far-UV region.

X-ray Crystallography for Solid-State Molecular Architecture

The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. This technique would provide precise information about the molecular architecture of 1,2,8-Triazatricyclo[3.3.1.13,7]decane in the solid state.

A successful crystallographic analysis would yield a detailed picture of the molecule's geometry, including the precise lengths of all C-C, C-N, N-N, and C-H bonds. The bond angles within the tricyclic framework and the torsion angles that define the conformation of the rings would also be accurately determined. This data would be invaluable for understanding the strain and electronic effects introduced by the specific arrangement of the nitrogen atoms.

Without experimental data, a table of crystallographic parameters cannot be compiled.

The crystal structure would also reveal the preferred conformation of the molecule in the solid state. Furthermore, it would provide insights into the intermolecular interactions that govern the packing of the molecules in the crystal lattice. If the nitrogen atoms are protonated or bear hydrogen atoms, hydrogen bonding would likely play a significant role in the crystal packing.

The parent 1,2,8-Triazatricyclo[3.3.1.13,7]decane is a chiral molecule. If a chiral derivative of this compound were to be synthesized and crystallized, X-ray crystallography could be used to determine its absolute configuration. This is typically achieved through the use of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure.

Electronic Structure, Reactivity, and Reaction Mechanisms

Quantum Chemical Investigations of Electronic Configuration and Stability

Detailed quantum chemical investigations specifically targeting 1,2,8-Triazatricyclo[3.3.1.1³·⁷]decane are not extensively available in public literature. However, computational studies on related aza-adamantane structures, such as 1,3,5-triaza-phosphaadamantane and its derivatives, have been performed to understand their electronic properties and coordination behavior. For instance, 15N Nuclear Magnetic Resonance (NMR) data has been used to study the behavior of 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) upon protonation and coordination, providing insight into the electronic environment of the nitrogen atoms within the cage. acs.org

Theoretical methods like Density Functional Theory (DFT) are commonly employed to calculate the geometric and electronic structures of such cage compounds. acs.org For the related 1-aza- and 1,3-diazaadamantanes, key geometric parameters have been determined using both X-ray diffraction and theoretical calculations, revealing how the introduction of nitrogen atoms affects bond lengths and angles within the rigid cage structure. researchgate.net It is expected that the stability and electronic configuration of 1,2,8-Triazatricyclo[3.3.1.1³·⁷]decane would be influenced by the specific arrangement of the three nitrogen atoms, leading to a unique distribution of electron density and reactivity compared to other triaza-adamantane isomers. researchgate.net

Basicity and Nucleophilicity of the Nitrogen Centers within the Cage

The basicity and nucleophilicity of the nitrogen atoms in aza-adamantanes are crucial to their reactivity. In general, the lone pairs on the nitrogen atoms in the cage structure make them basic and nucleophilic. masterorganicchemistry.com For bridgehead amines, where the nitrogen atom is at a bridgehead position, the rigid structure holds the substituents back, which can enhance the availability of the lone pair for reaction, thus increasing nucleophilicity compared to more flexible trialkylamines.

Table 1: General Nucleophilicity Trends of Amines

Amine TypeGeneral Nucleophilicity Trend
Primary (RNH₂)Less nucleophilic than secondary amines
Secondary (R₂NH)More nucleophilic than primary amines
Tertiary (R₃N)Generally more nucleophilic than secondary amines in the gas phase, but can be less nucleophilic in solution due to steric hindrance. masterorganicchemistry.com
Bridgehead AminesOften more nucleophilic than comparable acyclic amines due to the fixed geometry.

This table presents general trends and not specific values for 1,2,8-Triazatricyclo[3.3.1.1³·⁷]decane.

Electrophilic and Nucleophilic Substitution Reactions on the Cage

The rigid cage structure of adamantane (B196018) and its hetero-analogs can undergo substitution reactions. The presence of nitrogen atoms in the aza-adamantane scaffold introduces reactive sites for both electrophilic and nucleophilic attack.

Electrophilic Substitution: The nitrogen atoms, with their lone pairs of electrons, are susceptible to attack by electrophiles. Protonation is a simple example of an electrophilic reaction. More complex electrophiles can also react at the nitrogen centers. For instance, in related aza-adamantane systems, reactions with various electrophiles have been studied, leading to the formation of N-functionalized derivatives. strath.ac.uk

Nucleophilic Substitution: Nucleophilic substitution reactions on the carbon skeleton of the aza-adamantane cage are also possible, particularly if a suitable leaving group is present. While specific examples for 1,2,8-Triazatricyclo[3.3.1.1³·⁷]decane are not documented, studies on other adamantane derivatives show that functionalization at the bridgehead or bridge positions can be achieved. nih.gov For example, the synthesis of 1,2-disubstituted adamantane derivatives often involves the construction of the adamantane framework with the desired substituents already in place, or through rearrangement reactions. nih.gov

Heteroatom-Directed Reactivity and Selectivity

The arrangement of nitrogen atoms within the triaza-adamantane cage is expected to direct the reactivity and selectivity of chemical transformations. The nitrogen atoms can influence reactions both electronically and sterically. For instance, the nitrogen lone pairs can direct incoming electrophiles to specific positions.

In the broader context of adamantane chemistry, the functionalization of the cage is often influenced by the directing effects of existing substituents. nih.gov In aza-adamantanes, the nitrogen atoms themselves act as powerful directing groups. The relative positioning of the three nitrogen atoms in the 1,2,8-isomer would likely lead to a unique pattern of reactivity and selectivity compared to other isomers like the 1,3,5- or 1,3,7-triazaadamantanes.

Oxidation and Reduction Chemistry of the Aza-Adamantane Scaffold

The nitrogen atoms in the aza-adamantane core can participate in redox reactions.

Oxidation: The nitrogen centers can be oxidized. For example, the oxidation of cyclic tertiary amines can lead to the formation of N-oxides or other oxidized species. In the case of 2-azaadamantane (B3153908), the corresponding N-oxyl radical, AZADO, is a well-known and efficient catalyst for the oxidation of alcohols. While this is a mono-aza-adamantane, it demonstrates the potential for the nitrogen atoms in the aza-adamantane framework to mediate oxidation reactions. The oxidation potential of 1,2,8-Triazatricyclo[3.3.1.1³·⁷]decane would depend on the specific electronic environment of its nitrogen atoms.

Reduction: The reduction of the aza-adamantane scaffold itself is less common under typical conditions due to its saturated nature. However, if functional groups are present on the cage, they can be subjected to reduction. For example, amide derivatives of aza-adamantanes have been successfully reduced to the corresponding amines using reagents like borane-THF complex. strath.ac.uk

Reaction Mechanism Studies through Kinetic and Mechanistic Probes

Kinetic studies on the formation of related 1,3,5-triaza-adamantane species suggest complex reaction pathways involving the intermediacy of imine or immonium species. researchgate.net It is plausible that the formation and reactions of 1,2,8-Triazatricyclo[3.3.1.1³·⁷]decane would also involve multi-step mechanisms that could be elucidated through detailed kinetic analysis.

Chemical Transformations and Derivatization Strategies

Functionalization at Nitrogen Atoms: Alkylation, Acylation, Protonation, and Quaternization

The nitrogen atoms in the 1,2,8-triazatricyclo[3.3.1.13,7]decane framework are key centers for chemical manipulation due to their nucleophilic character. These transformations allow for the introduction of a wide array of substituents, thereby modifying the electronic and steric properties of the parent molecule.

Alkylation and Acylation: The lone pairs of electrons on the nitrogen atoms readily participate in nucleophilic substitution reactions. Alkylation with various alkyl halides or other alkylating agents can introduce alkyl groups onto one or more nitrogen atoms. Similarly, acylation with acyl chlorides or anhydrides leads to the formation of corresponding amides. These reactions are fundamental in building more complex molecular architectures. For instance, in related azaadamantane systems, N-alkylation and N-acylation are standard procedures to append functional groups or to protect the nitrogen atoms during subsequent transformations. nih.gov

Protonation and Quaternization: The basic nature of the nitrogen atoms allows for protonation in the presence of acids to form ammonium (B1175870) salts. This property is significant for modulating the solubility and biological availability of derivatives. Furthermore, the nitrogen atoms can undergo quaternization by reacting with alkyl halides to form quaternary ammonium salts. This is a well-established reaction for analogous polyaza-adamantanes like 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (hexamethylenetetramine, HMTA). For example, HMTA reacts with 1,3-bis(bromomethyl)benzene (B165771) in acetonitrile (B52724) to yield a dicationic species where two HMTA cages are linked by a benzene-1,3-diyldimethanediyl bridge. doi.org A similar reactivity can be anticipated for 1,2,8-triazatricyclo[3.3.1.13,7]decane, allowing for the creation of charged scaffolds or the connection of multiple cage units.

A review of azaadamantanes highlights their lower lipophilicity compared to their all-carbon counterparts, a property influenced by the nitrogen atoms and their ability to engage in hydrogen bonding and protonation. nih.gov This characteristic is of particular interest in the design of pharmacologically active compounds.

Functionalization at Carbon Atoms: Direct C-H Activation and Substitution Reactions

While the nitrogen atoms are the primary sites for initial functionalization, the carbon skeleton of the 1,2,8-triazatricyclo[3.3.1.13,7]decane cage also presents opportunities for derivatization, primarily through C-H activation and substitution reactions. These transformations are generally more challenging due to the inherent stability of the adamantane-like framework.

Direct C-H Activation: The functionalization of unactivated C-H bonds is a significant area of research in organic synthesis. For adamantane (B196018) and its derivatives, methods involving radical-based hydrogen atom transfer (HAT) or transition-metal-catalyzed C-H activation have been developed. These strategies allow for the introduction of functional groups directly onto the carbon skeleton, bypassing the need for pre-functionalized starting materials. While specific examples for 1,2,8-triazatricyclo[3.3.1.13,7]decane are not extensively documented, the principles established for other azaadamantanes, such as 2-azaadamantane (B3153908), are applicable. For instance, the synthesis of C5-functionalized 2-azaadamantane derivatives has been reported, showcasing the feasibility of modifying the carbon framework. acs.org

Substitution Reactions: Substitution reactions on the carbon atoms of the cage typically require harsh conditions or the presence of activating groups. The synthesis of various substituted azaadamantanes often involves multi-step sequences starting from functionalized bicyclic precursors that are then cyclized to form the cage structure. nih.gov For example, the synthesis of 2-azaadamantan-6-one involves a key step of intramolecular ring closure. acs.org Once the cage is formed, further modifications at the carbon positions can be explored, although this is less common than N-functionalization. The type of substitution mechanism, whether SN1 or SN2, is influenced by the stability of potential carbocation intermediates and steric hindrance around the reaction center. makingmolecules.com

Synthesis of Polymeric and Oligomeric Structures Incorporating the 1,2,8-Triazatricyclo[3.3.1.13,7]decane Unit

The rigid and well-defined three-dimensional structure of the 1,2,8-triazatricyclo[3.3.1.13,7]decane unit makes it an attractive building block for the synthesis of novel polymers and oligomers. The incorporation of this cage structure into a macromolecular chain can impart unique properties such as thermal stability, rigidity, and defined spatial arrangement of functional groups.

Polymers can be synthesized through various polymerization techniques where the triazaadamantane unit is part of the monomer. For instance, monomers containing the cage can be designed with polymerizable functional groups, such as vinyl or acrylic moieties, to undergo addition polymerization. youtube.com Alternatively, condensation polymerization can be employed by creating monomers with two reactive sites on the cage, allowing for the formation of polyesters, polyamides, or polyethers. While specific examples of polymers containing the 1,2,8-triazatricyclo[3.3.1.13,7]decane unit are not widely reported, the synthesis of polymers from other cage-like structures, such as 1,3-dehydroadamantane, demonstrates the principle of incorporating rigid polycyclic units into polymer backbones. wikipedia.org

The synthesis of discrete oligomers containing the 1,2,8-triazatricyclo[3.3.1.13,7]decane core can be achieved through stepwise synthetic routes, allowing for precise control over the number of repeating units. Such oligomers are of interest for studying structure-property relationships and for applications where a defined molecular weight and structure are critical. The synthesis of oligomers from monomeric nucleotides in simulated environments highlights the general principles that can be applied to create short-chain molecules from functionalized building blocks. nih.gov

Preparation of Bioconjugates and Chemically Tagged Derivatives (emphasis on chemical synthesis, not biological activity)

The derivatization of the 1,2,8-triazatricyclo[3.3.1.13,7]decane scaffold to create bioconjugates and chemically tagged molecules is a promising area for applications in chemical biology and diagnostics. The ability to attach this rigid cage to biomolecules such as peptides, proteins, or nucleic acids can be used to create novel probes, imaging agents, or therapeutic constructs.

The chemical synthesis of these conjugates relies on the introduction of reactive functional groups onto the triazaadamantane core that can selectively react with functionalities present on the biomolecule. For example, an azide (B81097) group can be introduced onto the cage, which can then be coupled to an alkyne-modified biomolecule via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This approach has been successfully used in the synthesis of antibody-drug conjugates where azide-functionalized disaccharide oxazolines are used for site-specific modification of antibodies. nih.gov

Alternatively, the cage can be functionalized with an activated ester or a maleimide (B117702) group for reaction with amine or thiol groups on proteins, respectively. The synthesis of seventeen adamantane derivatives via condensation reactions to form Schiff bases and hydrazide-hydrazones illustrates the versatility of the adamantane scaffold in generating a library of compounds for biological screening. mdpi.com These synthetic strategies can be adapted to the 1,2,8-triazatricyclo[3.3.1.13,7]decane system to create a variety of chemically tagged derivatives for bioconjugation.

Exploitation of the Cage as a Robust Scaffold for Multi-functional Molecules

The rigid, three-dimensional structure of the 1,2,8-triazatricyclo[3.3.1.13,7]decane cage makes it an excellent scaffold for the construction of multi-functional molecules. The defined spatial orientation of the substituents attached to the cage allows for the precise positioning of different functional groups, which is a key advantage in the design of molecules with specific recognition properties or catalytic activities.

Azaadamantanes, in general, are considered promising scaffolds in medicinal chemistry. nih.gov The introduction of multiple pharmacophores onto the triazaadamantane core can lead to compounds with enhanced binding affinity or selectivity for biological targets. The synthesis of such multi-functional molecules typically involves a series of protection, functionalization, and deprotection steps to selectively modify the different positions on the cage.

The synthesis of 1-azaadamantane (B8791487) derivatives has been explored for various pharmacological applications, demonstrating the utility of the azaadamantane core as a template for drug design. nih.gov By strategically placing different functional groups on the nitrogen and carbon atoms of the 1,2,8-triazatricyclo[3.3.1.13,7]decane scaffold, it is possible to create a library of compounds with diverse functionalities. For example, one position could be used to attach a targeting moiety, another an imaging agent, and a third a therapeutic payload, all held in a fixed orientation by the rigid cage. This modular approach is highly valuable in the development of theranostic agents and other complex molecular systems.

Applications in Advanced Chemical Systems and Materials Science

Role as Rigid Scaffolds in Supramolecular Chemistry

The rigid, pre-organized structure of 1,2,8-Triazatricyclo[3.3.1.13,7]decane makes it an ideal candidate for constructing complex supramolecular architectures.

The internal cavity of the adamantane (B196018) cage, while modest in size, and the external functionalities provided by the nitrogen atoms, could enable 1,2,8-Triazatricyclo[3.3.1.13,7]decane to act as a host molecule. The nitrogen atoms, particularly the lone pairs of the N-N group, can serve as hydrogen bond acceptors, facilitating the encapsulation of small guest molecules that can act as hydrogen bond donors.

Furthermore, derivatization of the nitrogen atoms would allow for the tuning of the cavity's size and electronic properties, leading to selective recognition of specific guests. For instance, alkylation or arylation of the secondary amine at position 8 could create a deeper and more sterically defined pocket.

The directional nature of the nitrogen lone pairs in 1,2,8-Triazatricyclo[3.3.1.13,7]decane can be exploited to guide the self-assembly of molecules into predictable, ordered structures such as tapes, sheets, or three-dimensional networks. The potential for forming multiple, well-defined hydrogen bonds or coordination interactions suggests that this molecule could be a valuable tecton (building block) in crystal engineering. The dissymmetry of the molecule could also lead to the formation of chiral assemblies from a racemic mixture, a topic of significant interest in materials science.

Ligand Design in Coordination Chemistry and Catalysis

The presence of three nitrogen atoms with available lone pairs for coordination to metal centers positions 1,2,8-Triazatricyclo[3.3.1.13,7]decane as a versatile ligand in coordination chemistry.

1,2,8-Triazatricyclo[3.3.1.13,7]decane can theoretically act as a mono-, bi-, or tridentate ligand. The coordination behavior would be highly dependent on the metal ion's size, electronic properties, and the reaction conditions. The proximity of the nitrogen atoms at positions 1 and 2 could allow for the formation of a stable five-membered chelate ring with a metal center. The nitrogen at position 8 could either coordinate to the same metal center, leading to a tridentate coordination mode, or bridge to another metal ion, forming polynuclear complexes or coordination polymers.

Table 1: Predicted Coordination Modes of 1,2,8-Triazatricyclo[3.3.1.13,7]decane

Coordination ModeCoordinating AtomsPotential Metal Geometries
MonodentateN1, N2, or N8Linear, Trigonal Planar
Bidentate (Chelating)N1 and N2Tetrahedral, Square Planar
Bidentate (Bridging)N1 and N8; N2 and N8Dinuclear complexes
Tridentate (Facial/Meridional)N1, N2, and N8Octahedral, Trigonal Bipyramidal

Metal complexes of 1,2,8-Triazatricyclo[3.3.1.13,7]decane could find applications in catalysis. The rigid cage structure can provide steric bulk around the metal center, influencing the selectivity of catalytic reactions. For instance, in homogeneous catalysis, this steric hindrance could favor the formation of a specific product isomer.

For heterogeneous catalysis, the triaza-adamantane cage could be functionalized to anchor onto a solid support. The resulting material would combine the advantages of a well-defined molecular catalyst with the ease of separation and recyclability of a heterogeneous system. The electronic properties of the ligand, tunable through substitution on the nitrogen atoms, could also be used to modulate the reactivity of the catalytic metal center.

Building Blocks for Porous Materials and Frameworks (e.g., MOFs, COFs)

The defined geometry and multiple functional points of 1,2,8-Triazatricyclo[3.3.1.13,7]decane make it an attractive building block for the synthesis of porous materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).

In the context of MOFs, the nitrogen atoms can coordinate to metal clusters, acting as nodes in the framework. The rigidity of the adamantane core would contribute to the formation of robust and permanently porous structures. The porosity of such MOFs could be tailored by the choice of metal clusters and by functionalizing the triaza-adamantane unit.

For COFs, 1,2,8-Triazatricyclo[3.3.1.13,7]decane could be derivatized with reactive groups (e.g., boronic acids, aldehydes) that can undergo condensation reactions to form a porous covalent network. The inherent shape of the building block would be directly translated into the geometry of the pores within the resulting COF. The presence of nitrogen atoms within the framework could impart basic properties to the material, making it suitable for applications in gas sorption and catalysis.

Table 2: Potential Linkages for COF Synthesis with 1,2,8-Triazatricyclo[3.3.1.13,7]decane Derivatives

Derivative Functional GroupLinker Functional GroupResulting Linkage
Amine (-NH2)Aldehyde (-CHO)Imine (-C=N-)
Amine (-NH2)Carboxylic Acid (-COOH)Amide (-CO-NH-)
Boronic Acid (-B(OH)2)Diol (-OH)Boronate Ester

Report on "1,2,8-Triazatricyclo[3.3.1.13,7]decane"

Following a comprehensive search for the chemical compound "1,2,8-Triazatricyclo[3.3.1.13,7]decane," it has been determined that there is no available scientific literature or data pertaining to this specific molecule. Searches for its synthesis, properties, or applications, including its potential role in the design of electrically or optically active materials, did not yield any relevant results.

The provided chemical name specifies a tricyclic alkane cage structure, similar to adamantane, with nitrogen atoms substituted at positions 1, 2, and 8 of the decane (B31447) framework. However, this particular substitution pattern does not appear to correspond to a known or documented compound in the chemical literature.

Extensive database searches returned information on related, but distinct, polycyclic aza-compounds, most notably 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane, also known as hexamethylenetetramine (HMTA) or urotropine. This and other adamantane derivatives have been investigated for various applications. However, in strict adherence to the user's request to focus solely on "1,2,8-Triazatricyclo[3.3.1.13,7]decane," no article can be generated.

It is not possible to provide an article on the design of electrically or optically active materials based on "1,2,8-Triazatricyclo[3.3.1.13,7]decane" as there is no scientific information available for this specific compound. Any attempt to create such an article would necessitate discussing other, non-requested chemical entities, thereby violating the core instructions of the request.

Therefore, no article has been generated.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the ground-state properties of molecules with high accuracy.

Geometry Optimization and Energetic AnalysisA primary step in computational analysis involves geometry optimization. Using a specified DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the lowest energy arrangement of atoms for 1,2,8-Triazatricyclo[3.3.1.13,7]decane would be calculated. This process yields the most stable three-dimensional structure of the molecule. The analysis would provide a data table of bond lengths, bond angles, and dihedral angles. Furthermore, thermodynamic properties such as the standard enthalpy of formation could be calculated.

Hypothetical Data Table for Optimized Geometry This table is for illustrative purposes only, as specific data is unavailable.

Parameter Atoms Involved Value
Bond Length N1-N2 Data not available
Bond Length N2-C3 Data not available
Bond Angle C7-N8-C9 Data not available

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. A study would typically visualize the spatial distribution of these orbitals and provide their energy levels.

Hypothetical Data Table for FMO Analysis This table is for illustrative purposes only, as specific data is unavailable.

Orbital Energy (eV) Description
HOMO Data not available Indicates regions of nucleophilicity
LUMO Data not available Indicates regions of electrophilicity

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost. These approaches could be used to refine the energetic and electronic properties of 1,2,8-Triazatricyclo[3.3.1.13,7]decane, providing a more detailed picture of its electron distribution and reactivity compared to DFT.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a rigid cage compound like 1,2,8-Triazatricyclo[3.3.1.13,7]decane, MD simulations would be particularly useful for studying its behavior in solution. These simulations could reveal how the molecule interacts with solvent molecules, its dynamic stability at different temperatures, and any potential, albeit likely limited, conformational flexibility.

Computational Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the prediction of reaction mechanisms. By mapping the potential energy surface, researchers can identify the most likely pathways for a chemical reaction. This involves locating transition state structures, which are the high-energy points between reactants and products. Calculating the energy barrier (activation energy) for these transition states allows for the prediction of reaction kinetics. For 1,2,8-Triazatricyclo[3.3.1.13,7]decane, such studies could explore its stability, potential decomposition pathways, or its reactivity with other chemical species.

Quantitative Structure-Activity Relationships (QSAR) for Analog Design

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural properties of a series of chemical compounds with a specific activity or property. In the context of drug design and medicinal chemistry, QSAR is instrumental in predicting the behavior of new, unsynthesized analogs, thereby prioritizing synthetic efforts towards molecules with the most promising characteristics. For analogs of 1,2,8-Triazatricyclo[3.3.1.13,7]decane, aza-adamantane derivatives serve as a relevant case study for the application of QSAR in analog design, with a focus on understanding how structural modifications influence molecular properties.

A key application of QSAR in this area is the development of three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA). These models are used to establish a relationship between the steric and electrostatic fields of a molecule and its observed activity. For a series of aminoadamantane analogs, a 3D-QSAR model was developed to understand the structural requirements for their activity as influenza virus inhibitors mdpi.comnih.gov. This approach is directly applicable to the design of novel 1,2,8-Triazatricyclo[3.3.1.13,7]decane derivatives.

In a typical 3D-QSAR study, a set of molecules with known activities are structurally aligned. The steric and electrostatic fields around these molecules are then calculated and correlated with their activities using statistical methods like partial least squares (PLS) analysis. The resulting model can be visualized using contour maps, which highlight regions where modifications to the molecular structure are likely to lead to desired changes in properties.

For instance, in the CoMFA study of aminoadamantane analogs, steric interactions were represented by green and yellow contour maps mdpi.com. Green contours indicated regions where bulky substituents would enhance activity, while yellow contours highlighted areas where steric hindrance would be detrimental. Similarly, electrostatic contour maps would show regions where positive or negative charges are favorable. By interpreting these maps, medicinal chemists can rationally design new analogs with improved properties. The adamantane (B196018) core itself often serves as a lipophilic anchor that can be positioned within a binding pocket mdpi.com.

The predictive power of a QSAR model is crucial and is assessed through various statistical metrics. A high correlation coefficient (r²) and cross-validated correlation coefficient (q²) indicate a robust model with good predictive ability. Such validated models can then be used to screen virtual libraries of proposed analogs, allowing for the prioritization of candidates for synthesis and further testing.

The table below illustrates the types of structural descriptors that are typically used in QSAR studies of adamantane-like structures and their general influence on molecular properties, as derived from computational studies.

Structural Feature / DescriptorType of DescriptorGeneral Influence on Properties (for Analog Design)
Adamantane Cage Steric / LipophilicProvides a rigid, lipophilic scaffold that can be optimized for binding in hydrophobic pockets. Modifications to the cage itself are less common than substitution.
Substituent Size (e.g., alkyl groups) StericCan be varied to probe the size and shape of binding sites. Bulky groups may increase or decrease activity depending on the specific location.
Polar Substituents (e.g., -OH, -NH2) Electrostatic / H-bondingIntroduction of polar groups can lead to specific hydrogen bonding interactions. Their placement is guided by electrostatic field analysis in 3D-QSAR.
Aromatic Rings in Substituents Steric / ElectronicCan introduce favorable pi-stacking interactions and alter the electronic properties of the molecule.
Calculated LogP LipophilicityA key descriptor for predicting absorption and distribution. QSAR models often include LogP to optimize pharmacokinetic properties.
Dipole Moment ElectronicInfluences the overall polarity of the molecule and its interaction with polar environments.
Molecular Shape Indices TopologicalQuantify the three-dimensional shape of the molecule, which is critical for complementarity with a biological target.

By systematically modifying these structural features and using QSAR models to predict the outcomes, researchers can efficiently explore the chemical space around the 1,2,8-Triazatricyclo[3.3.1.13,7]decane scaffold to design new analogs with tailored properties.

Concluding Perspectives and Future Research Directions

Summary of Current Academic Understanding of 1,2,8-Triazatricyclo[3.3.1.1³﹐⁷]decane

The current understanding of 1,2,8-Triazatricyclo[3.3.1.1³﹐⁷]decane is largely inferred from the extensive research on the aza-adamantane scaffold in general. Aza-adamantanes are recognized for their rigid, three-dimensional structure and the influence of nitrogen atoms on their physicochemical properties. Compared to their all-carbon parent, adamantane (B196018), the incorporation of nitrogen atoms typically leads to decreased lipophilicity and increased water solubility. nih.govsemanticscholar.org This modification is crucial for applications in medicinal chemistry, as it affects bioavailability and interaction with biological targets. nih.govsemanticscholar.org

The synthesis of various di- and triazaadamantanes often involves condensation reactions. nih.govsemanticscholar.org For instance, 1,3,5-triazaadamantane derivatives can be synthesized from tris(oxymethyl)methane or through the condensation of nitromethane with hexamethylenetetramine. nih.gov While specific synthetic routes for the 1,2,8-isomer are not widely documented, the general principles of forming the adamantane cage through intramolecular cyclizations are well-established. The biological activity of aza-adamantanes is a significant area of interest, with derivatives showing potential antiviral, antimicrobial, and antitumor properties. nih.govsemanticscholar.org

Identification of Unexplored Synthetic Routes and Derivatization Possibilities

A key area for future research lies in the development of novel and efficient synthetic pathways to 1,2,8-Triazatricyclo[3.3.1.1³﹐⁷]decane and its derivatives. While condensation reactions are common for other isomers, exploring alternative strategies could provide access to a wider range of functionalized analogues.

Potential Unexplored Synthetic Routes:

Intramolecular Cyclization Strategies: Designing precursors that favor the specific bond formations required for the 1,2,8-nitrogen arrangement is a primary challenge. This could involve multi-step syntheses starting from bicyclic or even acyclic precursors, similar to approaches used for complex adamantane derivatives. mdpi.com

Rearrangement Reactions: Investigating skeletal rearrangements of other more accessible aza-adamantane isomers under specific conditions (e.g., photochemical, thermal, or acid/base catalysis) could offer a novel entry point to the 1,2,8-scaffold.

"Precursor Approach": The synthesis of a soluble and stable precursor that can be converted to the final cage structure in a later step could be beneficial, especially for creating otherwise inaccessible derivatives. beilstein-journals.org

Derivatization Possibilities:

The potential for derivatization of the 1,2,8-triazaadamantane core is vast. Introducing functional groups at the bridgehead or bridge positions could modulate the electronic properties, solubility, and reactivity of the molecule. This would enable the tuning of the compound for specific applications, a strategy that has been successfully employed for other aza-adamantanes in creating materials and potential therapeutics. mdpi.com For example, functionalization could be targeted to create specific ligands for metal coordination or to introduce pharmacophores for biological activity.

Advancement in Theoretical Modeling and Computational Predictions for Aza-Adamantanes

Computational chemistry offers powerful tools to investigate the properties and reactivity of aza-adamantanes, including the 1,2,8-isomer, often ahead of complex synthetic efforts.

Recent advancements in theoretical modeling provide a framework for future research:

Density Functional Theory (DFT): DFT methods can be employed to predict the geometric and electronic structures, stability, and spectroscopic properties of 1,2,8-triazaadamantane and its derivatives. researchgate.net Such calculations can elucidate the effects of nitrogen placement on the cage's strain and reactivity.

Protonation and Basicity Studies: Computational studies on other aza-adamantanes have explored their nature as multivalent bases, calculating proton affinities and the structural changes upon protonation. researchgate.net Similar studies on the 1,2,8-isomer would provide fundamental insights into its chemical behavior.

Reaction Pathway Modeling: Theoretical calculations can map out potential energy surfaces for synthetic reactions, helping to identify the most plausible and efficient routes to the target molecule and its derivatives. This can guide experimental work by predicting reaction barriers and identifying stable intermediates. researchgate.net

Host-Guest Chemistry: The rigid cavity of aza-adamantanes makes them interesting candidates for host-guest chemistry. Computational models can predict the stability and structure of complexes formed between the 1,2,8-triazaadamantane cage and various guest molecules or ions, including the intriguing possibility of inside-protonated species. scholaris.ca

Computational MethodPredicted Properties for Aza-AdamantanesPotential Application for 1,2,8-Triazatricyclo[3.3.1.1³﹐⁷]decane
Density Functional Theory (DFT)Molecular geometry, electronic structure, stability, spectroscopic signatures.Predicting fundamental properties and guiding characterization.
Ab initio methodsProton affinities, gas-phase basicity, interaction energies.Understanding reactivity and potential as a ligand or base.
Molecular Dynamics (MD)Conformational dynamics, solvent effects, host-guest interactions.Simulating behavior in solution and potential for molecular recognition.

Emerging Opportunities in Designing Novel Chemical Systems and Materials

The unique structural and electronic properties of 1,2,8-Triazatricyclo[3.3.1.1³﹐⁷]decane suggest several opportunities for its use as a building block in novel chemical systems and materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the cage can act as coordination sites for metal ions. By using functionalized derivatives of 1,2,8-triazaadamantane as multitopic ligands, it may be possible to construct novel coordination polymers or MOFs with unique topologies and potential applications in gas storage, separation, or catalysis.

High-Energy-Density Materials (HEDMs): Polycyclic cage compounds with a high nitrogen content are of interest as potential HEDMs. researchgate.netresearchgate.net The introduction of energetic functionalities (e.g., nitro groups) onto the 1,2,8-triazaadamantane skeleton could lead to new energetic materials with a favorable balance of performance and stability.

Supramolecular Chemistry: The rigid, pre-organized structure of the 1,2,8-triazaadamantane core makes it an excellent scaffold for building host molecules in supramolecular chemistry. rsc.org Derivatives designed to have specific recognition sites could be used for sensing or for the construction of complex self-assembled architectures.

Biomaterials: The 1,3,5-triazaadamantane moiety has been used to create degradable dendrimers and hydrogels for drug delivery and tissue engineering. illinois.edu The 1,2,8-isomer could offer different degradation kinetics and physical properties, opening up new avenues for the design of advanced biomaterials.

Interdisciplinary Research Outlook for Polycyclic Nitrogen Cage Compounds

The future of research on 1,2,8-Triazatricyclo[3.3.1.1³﹐⁷]decane and related polycyclic nitrogen cage compounds is inherently interdisciplinary.

Chemistry and Materials Science: Collaboration between synthetic organic chemists and materials scientists will be crucial for designing and creating novel polymers, MOFs, and energetic materials based on this scaffold. The synthesis of new derivatives will fuel the exploration of new material properties. mdpi.com

Chemistry and Biology/Medicine: The historical success of adamantane and aza-adamantane derivatives in medicine provides a strong impetus for investigating the biological activity of new 1,2,8-triazaadamantane analogues. semanticscholar.org This will require close collaboration between synthetic chemists, pharmacologists, and biochemists to design, synthesize, and test new potential therapeutic agents.

Experimental and Computational Chemistry: The synergy between experimental synthesis and computational modeling will be vital. Theoretical predictions can guide synthetic efforts, reducing trial-and-error in the lab, while experimental results will provide the necessary benchmarks to refine and validate computational models. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,8-Triazatricyclo[3.3.1.1³,⁷]decane derivatives?

  • Methodology : Multi-step synthesis involving cyclization reactions, functional group modifications (e.g., amine or hydroxyl additions), and purification via column chromatography. Key intermediates include diazatricyclic cores, with thiophenyl or benzothiazole moieties introduced to enhance bioactivity .
  • Critical Steps :

  • Use anhydrous conditions for amine coupling.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using recrystallization or solvent extraction.

Q. Which spectroscopic techniques are essential for characterizing 1,2,8-Triazatricyclo[3.3.1.1³,⁷]decane?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks for tricyclic protons (e.g., bridgehead H at δ 3.1–3.5 ppm) and nitrogen environments .
  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and carbonyl groups (if present) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS (e.g., [M+H]⁺ for C₇H₁₃N₃O: 156.11 m/z) .
    • Reference Data : Cross-validate with NIST Chemistry WebBook for thermodynamic properties (e.g., enthalpy of formation) .

Q. What are common biological targets for this compound?

  • Targets : Enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs) due to structural rigidity and nitrogen-rich scaffold.
  • Method : Perform binding assays (SPR, ITC) and molecular docking to identify interactions with active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Approach :

Comparative Analysis : Replicate experiments under standardized conditions (pH, temperature, solvent) .

Statistical Validation : Use ANOVA or Bayesian analysis to assess variability .

Control Variables : Isolate substituent effects (e.g., thiophenyl vs. benzothiazole groups) .

  • Case Study : Conflicting IC₅₀ values may arise from differences in cell lines or assay protocols .

Q. What computational methods predict the reactivity and stability of derivatives?

  • Tools :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron transfer potential .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility .
    • Application : Predict regioselectivity in electrophilic substitutions (e.g., nitration at bridgehead positions) .

Q. How can Design of Experiments (DoE) optimize reaction conditions?

  • Workflow :

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts .
    • Example : A 2³ factorial design reduced reaction time by 40% in diazatricyclic syntheses .

Q. What role do substituents play in modulating pharmacological properties?

  • Structural Insights :

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance binding to hydrophobic pockets.
  • Amino Groups : Improve solubility and hydrogen-bonding interactions .
    • Data Table :
SubstituentLogPBinding Affinity (nM)
-CH₃2.1450 ± 30
-OH1.5210 ± 15
-Thiophenyl3.285 ± 10

Q. How can hyphenated techniques validate compound purity?

  • Methods :

  • HPLC-MS : Detect trace impurities (e.g., <0.1% via UV/Vis at 254 nm) .
  • GC-MS : Monitor volatile byproducts during thermal degradation studies .

Methodological Notes

  • Data Contradictions : Cross-reference peer-reviewed studies and prioritize data from standardized assays (e.g., NIH/NCBI protocols) .
  • Software : Utilize Gaussian or Schrödinger Suite for quantum calculations; cite version numbers for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.